molecular formula C7H2Br2F4 B1409889 3,5-Dibromo-2-fluorobenzotrifluoride CAS No. 1806353-73-0

3,5-Dibromo-2-fluorobenzotrifluoride

Cat. No.: B1409889
CAS No.: 1806353-73-0
M. Wt: 321.89 g/mol
InChI Key: BACHVFVEEXCDQI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with two bromine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-fluorobenzotrifluoride using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3,5-dimethoxy-2-fluorobenzotrifluoride .

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-fluorobenzotrifluoride is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a useful scaffold for drug discovery .

Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

  • 2-Bromo-3,5-difluorobenzotrifluoride
  • 2,5-Dibromo-3,4-difluorothiophene
  • 3,5-Difluorobenzyl bromide

Comparison: Compared to these similar compounds, 3,5-Dibromo-2-fluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. For instance, the presence of both bromine and fluorine atoms in specific positions can influence the compound’s electron density and steric effects, making it more or less reactive in certain chemical reactions .

Properties

IUPAC Name

1,5-dibromo-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHVFVEEXCDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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